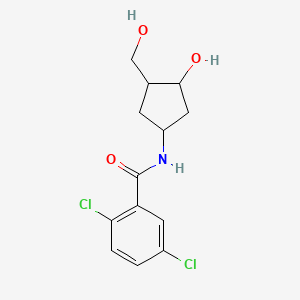
2-(Pyridin-4-yl)acetamidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for “2-(Pyridin-4-yl)acetamidine dihydrochloride” were not found in the search results, related compounds have been synthesized and studied. For instance, a series of fifteen (Z)-N-substituted-4-(pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine was designed, screened computationally, and synthesized . The structures of these compounds were elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .Scientific Research Applications
Fluorescent Probes for Mercury Ion Detection
One notable application of derivatives related to 2-(Pyridin-4-yl)acetamidine dihydrochloride is in the synthesis of fluorescent probes for detecting mercury ions. A study demonstrates a one-pot reaction that produces 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, which serve as efficient fluorescent probes for mercury ion detection both in acetonitrile and buffered aqueous solution (Shao et al., 2011).
Corrosion Inhibition
Another significant application involves the use of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives as corrosion inhibitors. These compounds, synthesized through an amidation reaction, show promising inhibition efficiencies in protecting steel against corrosion in acidic and oil media (Yıldırım & Çetin, 2008).
Study of Tautomerism
Research on the tautomerism of 2-acylaminopyridines, including N-(pyridin-2-yl)acetamide, provides insights into heteroaromatic tautomerism patterns. This study, leveraging NMR spectroscopy, confirmed the existence of these compounds as amide tautomer-rotamers in various solvents, contributing to our understanding of chemical structure and behavior (Katritzky & Ghiviriga, 1995).
Coordination Chemistry and Luminescent Compounds
Derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands, which may be synthesized from this compound, are used in coordination chemistry. These compounds have found application in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Synthesis of Novel Heterocyclic Compounds
Research also extends to the synthesis of novel heterocyclic compounds, like 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, using intermediates derived from this compound. These studies highlight the versatility of these derivatives in creating new compounds with potential applications in various domains, including medicinal chemistry (Palamarchuk et al., 2019).
Mechanism of Action
Target of Action
Mode of Action
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Pyridin-4-yl)acetamidine dihydrochloride . For instance, storage conditions such as temperature and exposure to light can affect the stability of the compound . Furthermore, the compound should be handled with care to avoid direct contact with skin and eyes, and to prevent inhalation of dust .
Properties
IUPAC Name |
2-pyridin-4-ylethanimidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.2ClH/c8-7(9)5-6-1-3-10-4-2-6;;/h1-4H,5H2,(H3,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABJXQCSMLUYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(=N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-acetyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2986461.png)



![1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2986471.png)
![2-Methyl-3-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2986472.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2986478.png)
![2-(1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2986479.png)
![6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B2986480.png)

![{2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid](/img/structure/B2986483.png)

